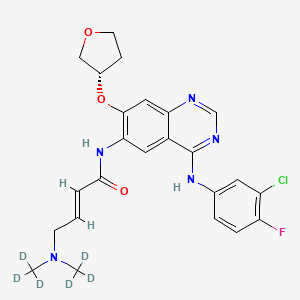
Choline-1,1,2,2-D4 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline-1,1,2,2-D4 chloride is a quaternary ammonium salt, consisting of choline cations and chloride anions . It is a bifunctional compound, containing both a quaternary ammonium functional group and a hydroxyl functional group . It is also known as (CH3)3N (Cl)CD213CD2OH .
Synthesis Analysis
The synthesis of this compound involves the dimerization of a metal complex through thermally induced single-crystal-to-single-crystal transformation or a mechanochemical reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: (CH3)3N (Cl)CD213CD2OH . Quantum chemical calculations have been carried out to study the structure and interactions in a number of complexes containing a choline cation, a chloride anion, and urea molecules .Chemical Reactions Analysis
The Walden rule has been used to identify the position of the 1 ChCl:2 urea ionic liquid among other types of liquids .Physical and Chemical Properties Analysis
The physical properties of this compound, in terms of viscosity, conductivity, and density as a function of temperature, have been investigated intensively . The melting point of this ionic liquid initiated at around 17°C and finalized at around 25°C .Scientific Research Applications
Deep Eutectic Solvents (DES)
Choline chloride-based DES are used for applications like solubility, electrochemistry, and purifications. Their inexpensive and readily available nature makes them ideal for such uses (Perkins, Painter, & Colina, 2014).
Magnetic Resonance Studies
Choline-1,1,2,2-D4 chloride is a promising molecular probe for hyperpolarized metabolic studies, particularly in monitoring the physiological metabolism of choline into acetylcholine in the brain (Allouche-arnon et al., 2011).
Drug Solubilization
Choline chloride-based DES have been investigated for their potential as drug solubilization vehicles, particularly in enhancing bioavailability of poorly soluble compounds in early drug development (Morrison, Sun, & Neervannan, 2009).
Green Chemistry Applications
These solvents are also employed in green chemistry applications due to their non-toxic, biodegradable nature, and their ability to act as efficient catalysts (Patil, Singh, & Nagarkar, 2014).
Electrodeposition Studies
In the field of materials science, Choline chloride-based DES have been used as electrolytic baths for the electrodeposition of metal alloys, demonstrating their versatility in various industrial applications (Landa-Castro et al., 2020).
Extraction of Biological Compounds
These solvents are effective in extracting valuable flavonoids from plant-based materials, offering an eco-friendly alternative to conventional organic solvents (Xu et al., 2019).
Mechanism of Action
Target of Action
Choline-1,1,2,2-D4 chloride, a stable isotope-labeled form of choline, primarily targets choline transporters and choline metabolizing enzymes . Choline is a basic constituent of lecithin found in many plants and animal organs . It is important as a precursor of acetylcholine, a key neurotransmitter, and plays a crucial role in various metabolic processes and lipid metabolism .
Mode of Action
This compound interacts with its targets by being absorbed and metabolized in the body . It is used as a tracer to study the behavior and metabolic pathways of biomolecules . As a stable isotope-labeled compound, it can be tracked through metabolic, uptake, and transport processes .
Biochemical Pathways
This compound is involved in the choline metabolic pathway . It is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .
Pharmacokinetics
Studies on choline, the parent compound, suggest that it follows a circadian rhythm in the body . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar to those of choline .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in cell membrane synthesis and neurotransmitter production . It contributes to the structural integrity of cell membranes and the production of acetylcholine, a key neurotransmitter .
Future Directions
The liquid structure of the archetypal Deep Eutectic Solvent (DES) reline, a 1:2 molar mixture of choline chloride and urea, has been determined . This is the first reported liquid-phase neutron diffraction experiment on a cholinium DES . The findings from this study have important implications in the future development of these 'designer solvents’ .
Biochemical Analysis
Biochemical Properties
Choline-1,1,2,2-D4 Chloride plays a significant role in biochemical reactions. It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a major source of methyl groups in the diet, which are important for various cellular methylation reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role during fetal development in influencing neural tube development as well as stem cell proliferation and apoptosis, which affect brain structure and lifelong function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .
Properties
IUPAC Name |
trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-HGFPCDIYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)


![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)


![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
